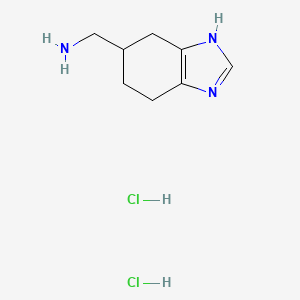

1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride

Description

Properties

IUPAC Name |

4,5,6,7-tetrahydro-3H-benzimidazol-5-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;;/h5-6H,1-4,9H2,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGQVHJVMWZLCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1CN)NC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, which can lead to their therapeutic effects. For example, they may inhibit tubulin polymerization, affecting cell division and exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Core Heterocycle Differences

- Benzimidazole vs. Indazole Derivatives: Target Compound: The benzimidazole core has two nitrogen atoms in the fused benzene ring. 4,5,6,7-Tetrahydro-1H-Indazol-5-amine Dihydrochloride (C₇H₁₃Cl₂N₃): Replaces benzimidazole with indazole, which has one nitrogen in each ring. 1-Methyl-4,5,6,7-Tetrahydro-1H-Indazole-5-ylamine Dihydrochloride (C₈H₁₅Cl₂N₃): Adds a methyl group to the indazole nitrogen, further modifying steric and electronic profiles .

Substituent Variations

- Methylamine vs. Carbonyl Groups: 1-Pyrrolidinyl(4,5,6,7-Tetrahydro-1H-Benzimidazol-6-yl)methanone Hydrochloride (C₁₂H₁₈ClN₃O): Features a pyrrolidinyl carbonyl group instead of methylamine, reducing basicity and altering solubility .

Physicochemical Properties

†Assumes dihydrochloride salt.

Biological Activity

1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C8H13N3·2ClH

- Molecular Weight : 203.12 g/mol

- IUPAC Name : 4,5,6,7-tetrahydro-3H-benzimidazol-5-ylmethanamine; dihydrochloride

The biological activity of 1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride is primarily attributed to its ability to interact with specific molecular targets. Benzimidazole derivatives are known to inhibit various enzymes and proteins involved in critical cellular processes. Key mechanisms include:

- Inhibition of Tubulin Polymerization : This effect disrupts microtubule formation, which is crucial for cell division and proliferation.

- Antioxidant Activity : The compound exhibits potential antioxidant properties that may mitigate oxidative stress in biological systems.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that benzimidazole derivatives can exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that 1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride can inhibit the growth of various cancer cell lines. The IC50 values for different cell lines have been reported in the range of nanomolar concentrations, indicating potent activity against cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

- Bacterial Inhibition : Studies have demonstrated that it possesses inhibitory effects against several bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or function .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in various models:

- In Vivo Models : Research has shown that it can reduce inflammation markers and alleviate symptoms in acute inflammation models .

Data Table: Biological Activity Summary

Case Studies

Several case studies have been published concerning the efficacy and safety of 1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride:

- Case Study on Cancer Cell Lines :

-

Antimicrobial Efficacy :

- A comparative analysis demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study provided insights into its mechanism involving membrane disruption .

- Inflammation Model Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.